Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two pentyl groups, and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane typically involves the hydrosilylation reaction of a suitable alkyne with a hydrosilane. One common method is the reaction of dipentylmethylsilane with propargyl alcohol in the presence of a platinum catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Solvent: Toluene or other suitable organic solvents
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a surface modifier in coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse compounds. The prop-2-yn-1-yloxy group can undergo nucleophilic addition reactions, while the pentyl groups provide hydrophobic characteristics.
Comparison with Similar Compounds
Similar Compounds
Methyl(dipentyl)silane: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.
Methyl(tripentyl)silane: Contains an additional pentyl group, leading to different physical and chemical properties.
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]germane: Similar structure but with a germanium atom instead of silicon, resulting in different reactivity and applications.
Uniqueness
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90634-29-0 |
---|---|
Molecular Formula |
C14H28OSi |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
methyl-dipentyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C14H28OSi/c1-5-8-10-13-16(4,15-12-7-3)14-11-9-6-2/h3H,5-6,8-14H2,1-2,4H3 |
InChI Key |
SZECTJIBBXZYOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](C)(CCCCC)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.